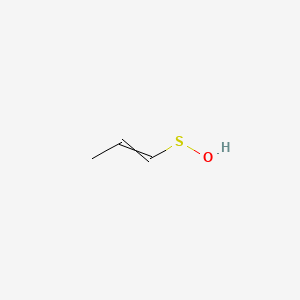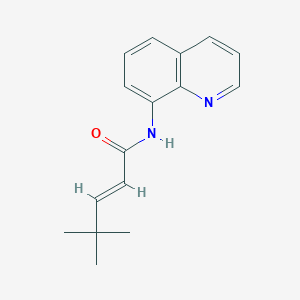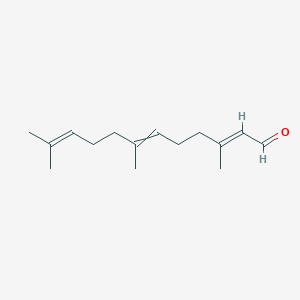![molecular formula C7H11F3N2O5S B14123410 2-[(2-Amino-3-sulfanylpropanoyl)amino]acetic acid;2,2,2-trifluoroacetic acid](/img/structure/B14123410.png)
2-[(2-Amino-3-sulfanylpropanoyl)amino]acetic acid;2,2,2-trifluoroacetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Amino-3-sulfanylpropanoyl)amino]acetic acid typically involves the coupling of 2-amino-3-sulfanylpropanoic acid with glycine. The reaction is carried out under controlled conditions to ensure the formation of the desired dipeptide. The use of protecting groups and coupling reagents such as carbodiimides can facilitate the reaction and improve yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale peptide synthesis techniques. These methods often utilize automated peptide synthesizers and high-throughput purification systems to produce the compound in significant quantities. The use of trifluoroacetic acid as a reagent or solvent is common in peptide synthesis due to its ability to cleave protecting groups and facilitate purification.
化学反应分析
Types of Reactions
2-[(2-Amino-3-sulfanylpropanoyl)amino]acetic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to modify the amino or sulfanyl groups.
Substitution: The amino and sulfanyl groups can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, sodium periodate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Modified amino or sulfanyl derivatives.
Substitution: Alkylated or acylated derivatives.
科学研究应用
2-[(2-Amino-3-sulfanylpropanoyl)amino]acetic acid has several applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a reagent in various organic reactions.
Biology: Studied for its role in protein structure and function, particularly in the formation of disulfide bonds.
Medicine: Investigated for its potential therapeutic properties, including antioxidant and antimicrobial activities.
Industry: Utilized in the production of specialized peptides and as a component in biochemical assays.
作用机制
The mechanism of action of 2-[(2-Amino-3-sulfanylpropanoyl)amino]acetic acid involves its interaction with various molecular targets and pathways. The sulfanyl group can form disulfide bonds with cysteine residues in proteins, affecting their structure and function. The compound may also act as an antioxidant by scavenging reactive oxygen species and protecting cells from oxidative damage.
相似化合物的比较
Similar Compounds
Cysteine: An amino acid with a sulfanyl group, similar in structure but lacking the glycine and trifluoroacetic acid moieties.
Glutathione: A tripeptide containing cysteine, glycine, and glutamic acid, known for its antioxidant properties.
N-acetylcysteine: A derivative of cysteine used as a medication and dietary supplement.
Uniqueness
2-[(2-Amino-3-sulfanylpropanoyl)amino]acetic acid is unique due to its specific combination of amino acid residues and the presence of a trifluoroacetic acid moiety
属性
分子式 |
C7H11F3N2O5S |
|---|---|
分子量 |
292.24 g/mol |
IUPAC 名称 |
2-[(2-amino-3-sulfanylpropanoyl)amino]acetic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C5H10N2O3S.C2HF3O2/c6-3(2-11)5(10)7-1-4(8)9;3-2(4,5)1(6)7/h3,11H,1-2,6H2,(H,7,10)(H,8,9);(H,6,7) |
InChI 键 |
MXSFOYPUMNYFEW-UHFFFAOYSA-N |
规范 SMILES |
C(C(C(=O)NCC(=O)O)N)S.C(=O)(C(F)(F)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[(2R,4R,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B14123339.png)
![2-(4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B14123340.png)
![4-amino-N-{4-[(E)-2-(2,4-dichlorophenyl)ethenyl]pyridin-2-yl}benzenesulfonamide](/img/structure/B14123351.png)

![6-Bromo-5-methoxy-2-octyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B14123365.png)
![2-([1,1'-biphenyl]-4-yl)-N-(3-(furan-2-yl)-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B14123377.png)

![1-(benzenesulfonyl)-4-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B14123385.png)

![3-[(4-chlorophenyl)methyl]-7-(4-piperidin-1-ylpiperidine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B14123398.png)



